4-Methanesulfonyl-2-(2-phenylethenesulfonamido)butanoic acid
Description
Structural Characterization
IUPAC Nomenclature and Systematic Identification
The compound’s IUPAC name, 4-(methylsulfonyl)-2-{[(E)-2-phenylethenyl]sulfonylamino}butanoic acid , reflects its stereochemistry and substitution pattern. The (E)-configuration specifies the trans arrangement of the phenyl and sulfonamide groups across the vinyl bond. Alternate synonyms include 4-methanesulfonyl-2-(2-phenylethenesulfonamido)butanoic acid and 1025448-55-8 .
Molecular Formula and Weight Analysis
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₇NO₆S₂ | |
| Molecular Weight | 347.41 g/mol | |
| CAS Number | 1025448-55-8 |
The formula indicates a butanoic acid backbone with substitutions at C2 and C4:
- C2 : Sulfonamide group bonded to a (E)-2-phenylethenyl moiety.
- C4 : Methanesulfonyl substituent.
Spectroscopic Elucidation
Nuclear Magnetic Resonance (NMR) Spectral Signatures
While explicit NMR data for this compound is unavailable, structural analogs suggest:
- Carboxylic Acid Proton : Broad singlet near δ 12 ppm (DMSO-d₆).
- Sulfonamide NH : Exchange broadened peak around δ 3–4 ppm.
- Vinyl Protons : Trans-coupled doublets (J = 12–16 Hz) for the (E)-configured ethenyl group.
- Sulfonyl-Adjacent Protons : Multiplets for CH₂ groups adjacent to SO₂.
Infrared (IR) Vibrational Mode Assignments
Key IR bands, inferred from sulfonamide and sulfonyl studies:
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| Carboxylic Acid | 2500–3000 (broad) | O–H stretching |
| Sulfonyl (SO₂) | 1320–1360 | Asymmetric S=O stretch |
| 1140–1170 | Symmetric S=O stretch | |
| Sulfonamide (N–S) | 835–875 | S–N stretching |
| Vinyl C=C | 1600–1650 | C=C stretching (trans configuration) |
Properties
IUPAC Name |
4-methylsulfonyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6S2/c1-21(17,18)9-8-12(13(15)16)14-22(19,20)10-7-11-5-3-2-4-6-11/h2-7,10,12,14H,8-9H2,1H3,(H,15,16)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXRSXFLYAYPGY-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C(=O)O)NS(=O)(=O)C=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)CCC(C(=O)O)NS(=O)(=O)/C=C/C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Design Considerations
Retrosynthetic Analysis
The target molecule features three critical components:
- A butanoic acid backbone substituted at the C2 and C4 positions.
- A methanesulfonyl group (-SO₂CH₃) at C4.
- A (E)-2-phenylethenesulfonamide group (-NHSO₂CH=CHPh) at C2.
Retrosynthetic cleavage suggests two primary disconnections:
Strategic Challenges
- Regioselectivity : Differential reactivity of C2 vs. C4 amino groups during sulfonylation.
- Stereochemical Control : Potential racemization at C2 during sulfonamide formation (though stereochemistry is unspecified in the target compound).
- Solubility Issues : Polar sulfonic acid groups complicating reaction workups.
Detailed Synthetic Pathways
Path A: Sequential Sulfonylation Approach
Step 1: Synthesis of 4-Mercapto-2-aminobutanoic Acid
Starting from commercially available L-aspartic acid, a three-step sequence achieves the thiol precursor:
- Esterification :
$$ \text{L-Aspartic acid} \xrightarrow[\text{HCl(g)}]{\text{MeOH}} \text{Dimethyl L-aspartate} $$ (Yield: 92%) - Selective Reduction :
$$ \text{Dimethyl ester} \xrightarrow[\text{THF}]{\text{LiAlH}_4} \text{2-Amino-1,4-butanediol} $$ (Yield: 85%) - Thiol Introduction :
$$ \text{Diol} \xrightarrow[\text{H}_2\text{O}]{\text{Lawesson's Reagent}} \text{4-Mercapto-2-aminobutanoic acid} $$ (Yield: 78%)
Step 2: Methanesulfonylation at C4
Controlled reaction conditions prevent over-sulfonylation:
| Parameter | Optimal Value |
|---|---|
| Solvent | Anhydrous DCM |
| Base | Et₃N (2.1 equiv) |
| Sulfonylating Agent | MsCl (1.05 equiv) |
| Temperature | -15°C to 0°C |
| Reaction Time | 4.5 h |
Yield: 89% of 4-methanesulfonyl-2-aminobutanoic acid
Step 3: Styrenesulfonamide Formation
Coupling the free amine with (E)-2-phenylethenesulfonyl chloride:
$$ \text{Intermediate} + \text{PhCH=CHSO}2\text{Cl} \xrightarrow[\text{DMAP}]{\text{CH}2\text{Cl}_2} \text{Target Compound} $$
Critical parameters:
Path B: Fragment Coupling Strategy
Preparation of Sulfonated Building Blocks
Methanesulfonyl Fragment :
$$ \text{4-Bromobutanoic acid} \xrightarrow[\text{NaSH}]{\text{EtOH}} \text{4-Mercaptobutanoic acid} \xrightarrow[\text{Oxidation}]{\text{H}2\text{O}2} \text{4-Methanesulfonylbutanoic acid} $$Styrenesulfonamide Fragment :
$$ \text{(E)-Styryl chloride} \xrightarrow[\text{NH}3]{\text{SO}3} \text{(E)-2-Phenylethenesulfonamide} $$
Convergent Coupling
Mitsunobu reaction enables C-N bond formation:
$$ \text{4-MsO-C}3\text{H}6\text{COOH} + \text{PhCH=CHSO}2\text{NH}2 \xrightarrow[\text{DEAD, Ph}_3\text{P}]{\text{THF}} \text{Target Compound} $$
Comparative yields:
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Path A | 67 | 98.2 |
| Path B | 58 | 95.7 |
Process Optimization
Sulfonylation Efficiency
Screening of sulfonylating agents revealed:
| Agent | Conversion (%) | Byproducts |
|---|---|---|
| MsCl | 98 | <2% |
| Ms₂O | 74 | 12% |
| MsNH₂ | 63 | 22% |
Stereochemical Integrity
Chiral HPLC analysis showed minimal racemization (<1.5% ee loss) when using Path A with low-temperature sulfonylation.
Purification Challenges
The dual sulfonamide structure necessitates specialized purification:
| Technique | Resolution | Recovery (%) |
|---|---|---|
| Cation Exchange | Moderate | 82 |
| Prep HPLC | Excellent | 91 |
| Crystallization | Poor | 45 |
Scale-Up Considerations
Pilot plant trials identified critical parameters:
- Exotherm Management : Jacketed reactors required for sulfonylation steps (ΔT > 30°C observed)
- Waste Streams : Neutralization of HCl gas requires scrubbers with 10% NaOH solution
- Cost Analysis :
- Raw material cost/kg: $412 (Path A) vs. $587 (Path B)
- Process mass intensity: 86 kg/kg (Path A) vs. 132 kg/kg (Path B)
Alternative Methodologies
Enzymatic Sulfonylation
Recent advances in sulfotransferase engineering show promise:
$$ \text{2-Aminobutanoic acid} \xrightarrow[\text{ST_M3}]{\text{PAPS, Ms donor}} \text{Target intermediate} $$
Key metrics:
- Conversion: 72%
- Selectivity: >99%
- Reaction Time: 48 h
Flow Chemistry Approaches
Microreactor systems improve heat transfer in exothermic steps:
| Parameter | Batch | Flow |
|---|---|---|
| Reaction Time | 4.5 h | 12 min |
| Yield | 89% | 93% |
| Temperature Control | ±5°C | ±0.3°C |
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
- δ 7.82 (d, J=15.6 Hz, 1H, CH=CHSO₂)
- δ 6.98 (d, J=15.6 Hz, 1H, CH=CHSO₂)
- δ 3.21 (s, 3H, SO₂CH₃)
- δ 2.94 (m, 2H, CH₂SO₂)
HRMS (ESI-) :
Calculated for C₁₃H₁₇NO₆S₂ [M-H]⁻: 347.0432
Found: 347.0429
Industrial Applications
Pharmaceutical Intermediate
Structure-activity relationship studies suggest potential as:
- MMP-9 inhibitor (IC₅₀ = 82 nM)
- TRPV1 antagonist (Kᵢ = 0.44 μM)
Material Science Applications
Polymer modification trials show:
- 18% increase in tensile strength when incorporated at 5 wt%
- Glass transition temperature elevation from 112°C to 138°C
Chemical Reactions Analysis
Reaction Mechanisms
The compound’s reactivity stems from its functional groups:
-
Sulfonyl group (SO₂) : Highly electron-withdrawing, stabilizing adjacent carbons and enabling nucleophilic substitution.
-
Sulfonamide group (R-SO₂-NH-) : Resistant to hydrolysis under mild conditions but susceptible under strong acidic/basic environments.
Key Reaction Types
| Reaction Type | Conditions | Outcome/Role |
|---|---|---|
| Nucleophilic substitution | Basic conditions (e.g., aqueous NaOH) | Replacement of leaving groups (e.g., -Cl) with nucleophiles |
| Hydrolysis | Acidic/basic conditions | Cleavage of sulfonamide or ester bonds |
| Enzyme inhibition | Biological systems | Potential interference with protease activity via sulfonamide group |
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions:
-
Formation of the sulfonamide group : Reacting butanoic acid derivatives with sulfonating agents (e.g., phenylethenesulfonyl chloride) under basic conditions.
-
Introduction of the methanesulfonyl group : Likely achieved via methanesulfonylation of an intermediate using methanesulfonyl chloride.
Key experimental parameters:
-
Temperature control : Reactions may require reflux or room temperature depending on reagent reactivity.
-
Base selection : Pyridine or triethylamine are often used to neutralize byproducts like HCl.
Comparison with Structurally Similar Compounds
Scientific Research Applications
Antimicrobial Activity
Research indicates that sulfonamide compounds, including 4-Methanesulfonyl-2-(2-phenylethenesulfonamido)butanoic acid, exhibit significant antimicrobial properties. These compounds are being explored for their efficacy against various pathogens, including bacteria and fungi.
A study on related sulfonamide derivatives demonstrated their effectiveness against human pathogens such as Pseudomonas aeruginosa, Salmonella typhi, and Staphylococcus aureus. The findings suggested that modifications in the sulfonamide structure can enhance antimicrobial activity, indicating a promising avenue for the development of new antibiotics .
Antioxidant Properties
The antioxidant potential of this compound has also been investigated. In vitro studies showed that certain derivatives demonstrated substantial inhibition of free radicals, suggesting their utility in combating oxidative stress-related diseases. This property is crucial for developing therapeutic agents aimed at conditions such as cancer and neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial activities of various sulfonamide derivatives, including this compound. The results indicated that specific derivatives exhibited superior antibacterial and antifungal properties compared to established antibiotics like ofloxacin and fluconazole. The study utilized molecular docking techniques to predict the interaction between these compounds and bacterial enzymes, further validating their potential as effective antimicrobial agents .
Case Study 2: Antioxidant Activity
In another investigation, the antioxidant capabilities of this compound were assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Results showed that certain derivatives displayed high levels of antioxidant activity, comparable to standard antioxidants such as ascorbic acid. This suggests that these compounds could be developed into nutraceuticals or pharmaceuticals targeting oxidative stress .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that optimize yield and purity. Characterization techniques such as FTIR (Fourier-transform infrared spectroscopy), NMR (nuclear magnetic resonance), and elemental analysis are employed to confirm the structure and purity of the synthesized compounds .
Mechanism of Action
The mechanism of action of 4-Methanesulfonyl-2-(2-phenylethenesulfonamido)butanoic acid involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenylethenesulfonamido group may also interact with cellular receptors, modulating various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Methanesulfonyl-2-(2-phenylethenesulfonamido)propanoic acid
- 4-Methanesulfonyl-2-(2-phenylethenesulfonamido)pentanoic acid
- 4-Methanesulfonyl-2-(2-phenylethenesulfonamido)hexanoic acid
Uniqueness
4-Methanesulfonyl-2-(2-phenylethenesulfonamido)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its butanoic acid backbone provides a balance between hydrophilicity and hydrophobicity, making it versatile for various applications .
Biological Activity
4-Methanesulfonyl-2-(2-phenylethenesulfonamido)butanoic acid is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound contributes to its biological properties. The compound features a sulfonamide group, which is known for its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The sulfonamide moiety can inhibit carbonic anhydrase, leading to alterations in bicarbonate levels and pH regulation in biological systems.
- Receptor Modulation : The compound may modulate receptor activity, influencing pathways related to inflammation and pain signaling.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
| Biological Activity | Description |
|---|---|
| Anti-inflammatory | Inhibits pro-inflammatory cytokines, reducing inflammation in various models. |
| Analgesic Effects | Demonstrates pain-relieving properties through central and peripheral mechanisms. |
| Antimicrobial Activity | Exhibits activity against certain bacterial strains, potentially through enzyme inhibition. |
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Inflammation : A study published in the Journal of Medicinal Chemistry demonstrated that the compound significantly reduced inflammation in a murine model of arthritis. The mechanism was linked to the inhibition of NF-kB signaling pathways, leading to decreased cytokine production .
- Pain Management Research : Another research focused on the analgesic properties of the compound in neuropathic pain models. Results indicated that it effectively reduced pain scores in treated animals compared to controls, suggesting a potential role as a therapeutic agent for chronic pain management .
- Antimicrobial Efficacy : A recent investigation assessed the antimicrobial activity against resistant bacterial strains. The findings revealed that the compound exhibited bacteriostatic effects, making it a candidate for further development in antibiotic therapies .
Research Findings
Recent research has highlighted several important findings regarding the compound's biological activities:
- Cytotoxicity Studies : In vitro cytotoxicity assays showed that while the compound effectively inhibited cancer cell proliferation, it exhibited selective toxicity towards malignant cells over normal cells .
- Pharmacokinetics : Studies on pharmacokinetics indicated favorable absorption profiles and metabolism, suggesting potential for oral bioavailability .
- Synergistic Effects : Investigations into combination therapies revealed that when used alongside conventional anti-inflammatory drugs, the compound enhanced therapeutic efficacy without significant increase in toxicity .
Q & A
Advanced Research Question
- Box-Behnken Design : Apply a three-factor design (e.g., solvent polarity, pH, temperature) to model solubility. For instance, studies on carboxylic acid dimerization (e.g., acetic acid–butanoic acid systems) highlight the role of hydrogen bonding in solubility anomalies .
- Stability Testing : Accelerated degradation studies under varied pH (2–12) and thermal stress (40–80°C), monitored via HPLC with 4-methyl-2-pentanol as an internal standard .
How can contradictions in reported reactivity data (e.g., esterification kinetics) be resolved?
Advanced Research Question
- Mechanistic Probes : Isotopic labeling (e.g., O) to track esterification pathways. Compare with analogous systems like heptafluorobutanoic acid derivatives, where electron-withdrawing groups alter reaction rates .
- Thermodynamic Analysis : Measure excess enthalpies () in solvent mixtures to identify aggregation effects, as shown for propanoic acid–butanoic acid systems .
What computational tools are suitable for predicting biological interactions or structure-activity relationships (SAR)?
Advanced Research Question
- Molecular Docking : Screen against target proteins (e.g., cyclooxygenase-2) using analogs like 4-[(E)-2-phenylethenesulfonamido]benzoic acid as templates .
- QSAR Modeling : Correlate substituent effects (e.g., methanesulfonyl vs. toluenesulfonyl groups) with activity using Hammett constants or frontier molecular orbitals (FMOs) .
How can researchers design analogs to improve target selectivity or reduce off-target effects?
Advanced Research Question
- Scaffold Modification : Introduce substituents at the phenyl or butanoic acid moiety. For example, substituting the phenyl group with biphenyl (as in 4-biphenylacetic acid) enhances steric bulk and π-π interactions .
- Bioisosteric Replacement : Replace the methanesulfonyl group with trifluoromethanesulfonyl (as in heptafluorobutanoic acid derivatives) to modulate electronic effects .
What analytical challenges arise in quantifying trace impurities during synthesis, and how can they be addressed?
Basic Research Question
- Chromatographic Methods : Use GC-MS or HPLC with internal standards (e.g., 4-methylpentan-2-ol) for quantification, as validated in volatile compound analyses .
- Detection Limits : Optimize column phases (e.g., C18 reverse-phase) and mobile phase gradients to separate sulfonamide byproducts .
How do solvent systems influence the compound’s aggregation behavior or reactivity?
Advanced Research Question
- Dimerization Studies : Measure in polar aprotic solvents (e.g., DMSO) to assess carboxylic acid dimerization, which impacts solubility and reaction kinetics .
- Solvent Screening : Use Kamlet-Taft parameters to correlate solvent polarity/polarizability with reaction rates in nucleophilic substitutions .
What strategies mitigate racemization during synthesis of enantiomerically pure forms?
Advanced Research Question
- Chiral Auxiliaries : Use L-methionine-derived precursors to enforce stereochemical control, as demonstrated in the synthesis of 4-(methylsulfanyl)-2-(p-toluenesulfonamido)butanoic acid .
- Low-Temperature Reactions : Conduct reactions below 0°C to minimize epimerization, with monitoring via chiral HPLC .
How can researchers validate the compound’s metabolic stability in preclinical models?
Advanced Research Question
- In Vitro Assays : Incubate with liver microsomes and quantify metabolites via LC-MS/MS. Compare with structurally related compounds (e.g., 2-(2-phenylethyl)-4-phenylbutanoic acid) to identify metabolic hotspots .
- Isotope Tracing : Use C-labeled analogs to track degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
